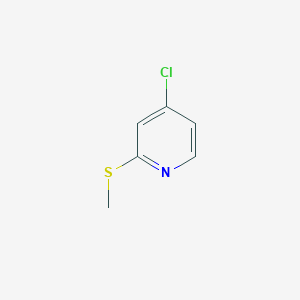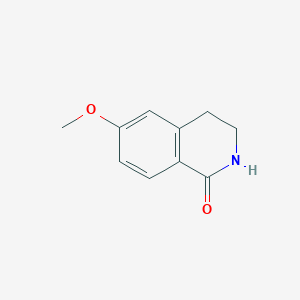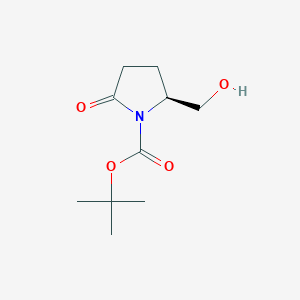
Boc-L-Pyroglutaminol
Overview
Description
Boc-L-Pyroglutaminol, also known as Boc-L-PyrGlu, is an organic compound derived from the amino acid L-pyroglutamic acid. This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and other related fields. Boc-L-PyrGlu is a versatile compound with a wide range of properties and potential uses.
Scientific Research Applications
Chemical Synthesis and Biochemistry Applications : Boc-L-Pyroglutaminol, as a derivative involved in the synthesis of peptides, may be utilized in creating peptidic structures or modifying peptides and proteins. For example, the synthesis of N-Boc-α-amino acids with nucleobase residues as building blocks for the preparation of chiral PNA (peptidic nucleic acids) showcases the importance of protected amino acids in the synthesis of biologically relevant compounds (Lenzi, Reginato, & Taddai, 1995).
Pharmacological Research : Although the direct use of this compound in drug research is not specified, research on compounds affecting the glutamate neurotransmission system, such as ketamine, provides insights into how derivatives of amino acids can impact neurological studies. For instance, a study demonstrated the rapid anti-OCD effects from a single intravenous dose of ketamine, highlighting the glutamatergic hypothesis of OCD (Rodriguez et al., 2013).
Metabolic and Enzymatic Studies : The metabolic intermediate 1Δ-pyrroline-5-carboxylic acid (P5C) and its derivatives play a crucial role in understanding metabolic pathways. A study on the properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies emphasizes the significance of such compounds in biochemical research (Mezl & Knox, 1976).
Advanced Materials and Chemical Synthesis : The study on the unprecedented migration of N-alkoxycarbonyl groups in protected pyroglutaminol illustrates the chemical reactivity and potential applications of pyroglutaminol derivatives in synthesizing complex molecules (Bunch et al., 2001).
Mechanism of Action
Target of Action
Boc-L-Pyroglutaminol is a complex organic compound used in biochemical research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The mode of action of this compound is related to its role as a chiral auxiliary in peptide synthesis. It allows for the selective formation of peptide bonds in a stereocontrolled manner, which is crucial for the synthesis of complex peptide sequences.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds in a stereocontrolled manner, this compound can influence the structure and function of proteins synthesized in the cell.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be between 2-8°C in a dry environment . This suggests that temperature and humidity could potentially affect the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Boc-L-Pyroglutaminol plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases during peptide synthesis, where it acts as a protecting group for amino acids, preventing unwanted side reactions . The nature of these interactions is primarily based on the formation of stable complexes that facilitate the desired biochemical transformations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways . For example, this compound can impact the expression of genes related to cell growth and differentiation, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses. For instance, this compound can inhibit specific proteases, thereby preventing the degradation of target proteins and allowing for the accumulation of these proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced peptide synthesis and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular toxicity and impaired metabolic function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is metabolized through pathways similar to those of pyroglutamic acid, involving enzymes such as γ-glutamyl cyclotransferase . These interactions can influence metabolic flux and alter metabolite levels within the cell, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of this compound is influenced by factors such as its molecular size, solubility, and affinity for transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and its interactions with other biomolecules .
properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453473 | |
| Record name | Boc-L-Pyroglutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81658-25-5 | |
| Record name | Boc-L-Pyroglutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



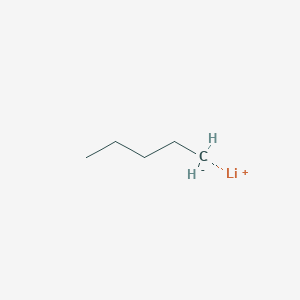

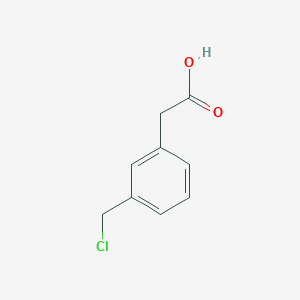
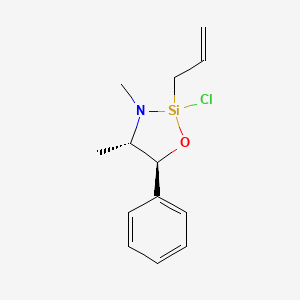
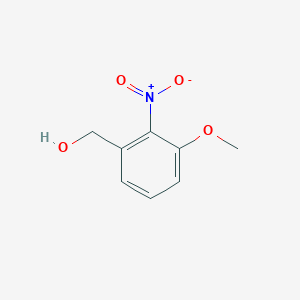
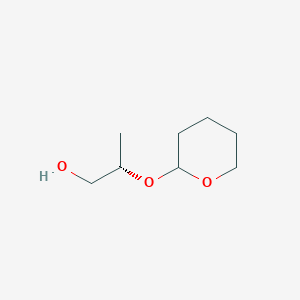
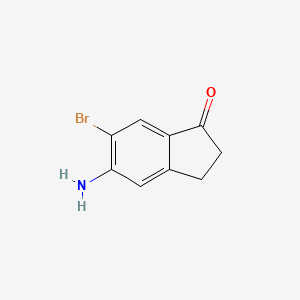
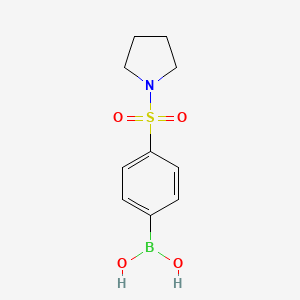

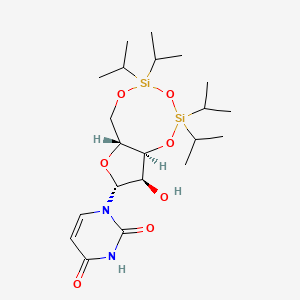
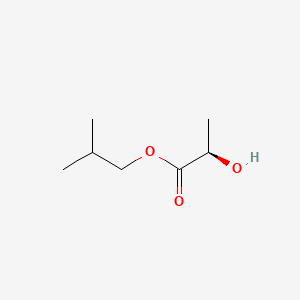
![Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589187.png)
